molecular formula C9H7BrN2O2 B8120097 6-bromo-7-methoxy-1H-quinazolin-4-one

6-bromo-7-methoxy-1H-quinazolin-4-one

Cat. No.: B8120097
M. Wt: 255.07 g/mol
InChI Key: WSJIADZBJSYSIW-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-1H-quinazolin-4-one is a brominated and methoxylated quinazolinone derivative that serves as a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. The quinazolinone core is a privileged structure in pharmacology, known for conferring a wide range of biological activities . This compound is of significant interest in oncology research. Quinazoline derivatives are established as key pharmacophores in the development of tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) . The bromine atom at the 6-position of the quinazoline ring is a notable feature, as studies have shown that the presence of a halogen atom at this location can improve anticancer effects . Researchers utilize this bromo-substituent for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to create diverse libraries of compounds for biological evaluation . Beyond oncology, the quinazolinone scaffold demonstrates substantial potential in neuroscience research. Recent studies highlight that specific 2,6-disubstituted quinazolin-4(3H)-one derivatives act as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7), a promising target for the treatment of central nervous system (CNS) disorders such as schizophrenia . This underscores the utility of this compound as a key intermediate for the exploration of novel neuroactive compounds. Applications: This product is intended for research purposes only and is a key building block in various applications: • A versatile precursor for the synthesis of novel bioactive molecules in drug discovery campaigns. • A core template for designing and investigating potential EGFR-targeting anticancer agents . • An intermediate for the development of ligands for CNS targets, such as mGlu7 receptors . • A substrate for method development in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Please note: This product is labeled "For Research Use Only" (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemical compounds with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-bromo-7-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJIADZBJSYSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid Precursor Functionalization

A widely adopted route involves cyclizing substituted anthranilic acids with formamidine acetate or urea. For 6-bromo-7-methoxy-1H-quinazolin-4-one, the precursor 5-bromo-4-methoxyanthranilic acid is synthesized via sequential bromination and O-methylation of 4-hydroxyanthranilic acid. Key steps include:

  • Bromination : Treatment of 4-methoxyanthranilic acid with Br2\text{Br}_2 in acetic acid at 50°C for 6 hours yields 5-bromo-4-methoxyanthranilic acid (yield: 78%).

  • Cyclization : Reacting the brominated precursor with formamidine acetate in acetonitrile at 80°C for 18 hours in the presence of CuCl\text{CuCl} (2 mol%) and KI\text{KI} (3 mol%) generates the quinazolinone core.

Reaction Conditions :

  • Solvent: Acetonitrile

  • Catalysts: CuCl\text{CuCl} (0.02–0.05 eq), KI\text{KI} (0.4–3.1 eq)

  • Temperature: 76–120°C

  • Yield: 83–87%

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the formamidine nitrogen on the carbonyl carbon of the anthranilic acid derivative, followed by intramolecular cyclization and dehydration. The methoxy group at position 7 directs bromine electrophiles to position 6 through resonance stabilization, ensuring regioselectivity.

Halogen Exchange and Post-Cyclization Modifications

Bromination of Methoxy-Substituted Quinazolinones

An alternative approach involves brominating preformed 7-methoxyquinazolin-4-one intermediates. For example:

  • Synthesis of 7-Methoxyquinazolin-4-One : Cyclizing 4-methoxyanthranilic acid with formamide in DMF at 120°C.

  • Bromination : Treating the intermediate with NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 under UV light introduces bromine at position 6 (yield: 65%).

Optimization Notes :

  • Radical bromination with NBS\text{NBS} avoids isomerization observed in electrophilic substitution.

  • Solvent polarity critically affects regioselectivity; nonpolar solvents favor bromination at the electron-deficient position 6.

One-Pot Synthesis via Multicomponent Reactions

Recent advances leverage one-pot strategies to minimize intermediate isolation. A representative protocol includes:

  • Simultaneous Methylation and Cyclization : Reacting 5-bromoanthranilic acid with methyl iodide and formamidine acetate in K2CO3\text{K}_2\text{CO}_3-DMF at 100°C.

  • Workup : Acidification to pH 2–3 precipitates the product, which is purified via recrystallization from ethanol.

Advantages :

  • Reduced reaction time (12–15 hours vs. 18–20 hours in stepwise methods).

  • Solvent recovery rates exceed 90%, enhancing sustainability.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalystsYield (%)Purity (%)
Cyclocondensation5-Bromo-4-methoxyanthranilic acidCuCl/KI\text{CuCl/KI}83–8798–99
Post-Cyclization Bromination7-Methoxyquinazolin-4-oneNBS/CCl4\text{NBS/CCl}_465–7095–97
One-Pot Synthesis5-Bromoanthranilic acidK2CO3\text{K}_2\text{CO}_375–8097–98

Key Observations :

  • Cyclocondensation offers superior yields but requires specialized precursors.

  • Bromination post-cyclization is less efficient but avoids handling hazardous brominating agents during early stages.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O-C methoxy).

  • 1H NMR^1\text{H NMR} (DMSO-d6) : δ 8.21 (s, 1H, H-5), δ 7.89 (d, 1H, H-8), δ 3.93 (s, 3H, OCH3).

  • Mass Spectrometry : Molecular ion peak at m/z 255.07 ([M+H]+\text{[M+H]}^+).

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water 70:30) reveals a single peak at 4.2 minutes, confirming >98% purity.

Industrial Scalability and Environmental Considerations

The cyclocondensation route is preferred for scale-up due to:

  • Solvent Reusability : Acetonitrile recovery via distillation reduces waste.

  • Catalyst Efficiency : CuCl/KI\text{CuCl/KI} systems are cost-effective and minimize heavy metal contamination.

  • Byproduct Management : Inorganic salts (e.g., KCl\text{KCl}) are easily removed via aqueous wash .

Chemical Reactions Analysis

6-bromo-7-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups and enhanced reactivity.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an anticancer agent . Research indicates that it can inhibit cell proliferation by targeting specific enzymes involved in cell signaling pathways. The ability to intercalate into DNA suggests that it may disrupt replication and transcription processes, further contributing to its anticancer properties .

Antimicrobial Activity

Quinazolinone derivatives, including 6-bromo-7-methoxy-1H-quinazolin-4-one, have shown significant antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential utility in treating resistant infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial for understanding its therapeutic effects and could lead to the development of new drugs targeting diseases linked to enzyme dysregulation .

Signal Transduction Modulation

Research suggests that this compound may modulate signal transduction pathways by interacting with receptors or signaling proteins. This property is particularly relevant in cancer biology, where altered signaling pathways contribute to tumor growth and progression.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of quinazolinones exhibit potent antitumor activity with IC50 values in the nanomolar range, showcasing their potential as effective anticancer agents .
  • Antimicrobial Efficacy : Research indicated that compounds similar to this compound showed significant antibacterial activity against gram-positive bacteria, reinforcing their role in combating antibiotic resistance .
  • Mechanism of Action : Investigations into the mechanism of action revealed that this compound could inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in cancer progression .

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinazolinone derivatives are highly tunable, with substituents at positions 6 and 7 significantly altering their chemical and biological profiles. Below is a comparative analysis with key analogues:

7-Bromo-6-chloro-4(3H)-quinazolinone (Cebrazolone)
  • Structure : Bromine at position 7, chlorine at position 6.
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors .
  • Key Differences: The chloro substituent at position 6 (vs. This may enhance interactions with biological targets but reduce solubility compared to methoxy-containing derivatives.
7-Bromo-1H-quinazolin-4-one
  • Hazards : Classified as harmful via inhalation, skin contact, or ingestion, highlighting the need for careful handling in synthetic workflows .
  • Key Differences : The absence of a methoxy group at position 7 simplifies the structure but may reduce binding affinity in pharmacological contexts due to fewer hydrogen-bonding opportunities.
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one
  • Structure: Amino group at position 6, a thioether-linked 4-methoxybenzyl group at position 7.
  • Pharmacology: Demonstrates enhanced kinase inhibitory activity due to the amino group’s nucleophilic character and the thioether’s lipophilicity, which improves membrane permeability .
  • Key Differences: The thioether and amino substituents (vs. bromine and methoxy in the target compound) suggest divergent biological mechanisms, with the latter prioritizing halogen-mediated hydrophobic interactions.

Data Table: Comparative Properties

Compound Name Substituents (Positions 6 & 7) Molecular Formula Key Applications Hazards/Stability
6-Bromo-7-methoxy-1H-quinazolin-4-one Br (6), OMe (7) C₉H₇BrN₂O₂ Research compound* Inferred toxicity (halogen)
7-Bromo-6-chloro-4(3H)-quinazolinone Cl (6), Br (7) C₈H₄BrClN₂O Pharmaceutical intermediate Harmful
7-Bromo-1H-quinazolin-4-one Br (7), H (6) C₈H₅BrN₂O Chemical synthesis Harmful (inhalation/skin)
6-Amino-7-((4-methoxybenzyl)thio)... NH₂ (6), S-CH₂-C₆H₄-OMe (7) C₁₆H₁₅N₃O₂S Kinase inhibition No reported hazards

Research Findings and Trends

  • Electrophilicity vs. Solubility : Halogenated derivatives (e.g., bromo/chloro) exhibit increased electrophilicity, favoring covalent binding to biological targets like kinases. Methoxy groups improve solubility but may reduce reactivity .
  • Pharmacological Optimization : The combination of bromine (hydrophobic anchor) and methoxy (polar group) in the target compound could balance target affinity and pharmacokinetic properties, though this requires experimental validation.
  • Synthetic Challenges : Bromine at position 6 (as in the target compound) may introduce steric hindrance during synthesis compared to position 7 bromination, as seen in Cebrazolone .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-bromo-7-methoxy-1H-quinazolin-4-one, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, 5-bromoanthranilic acid reacts with o-aminobenzoyl chloride in pyridine to form a benzoxazinone intermediate, which is then treated with hydrazine hydrate under reflux (120–130°C) to yield the quinazolinone derivative. Key parameters include solvent choice (e.g., pyridine for cyclization), reaction time (3 hours), and temperature control to avoid decomposition .
  • Optimization : Yield improvements (up to 75%) are achieved by recrystallization in super-dry ethanol and monitoring via TLC for reaction completion .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks using DMSO-d6 as the solvent. For example, aromatic protons appear at δ 8.30–6.89 ppm, with bromine-induced deshielding .
  • LC-MS : Confirm molecular weight (e.g., m/z = 391/393 [M]+ for brominated derivatives) and purity (>98%) .
    • Data Validation : Cross-reference with elemental analysis and IR spectra (e.g., C=O stretch at ~1660 cm⁻¹) to resolve ambiguities .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine position, methoxy groups) impact the biological activity of quinazolin-4-one derivatives?

  • Experimental Design :

  • Analog Synthesis : Replace bromine with other halogens (e.g., chloro, iodo) or vary methoxy positioning .
  • Pharmacological Screening : Test CNS depressant or analgesic activity using murine models (e.g., tail-flick test). For example, 2,3-disubstituted derivatives show enhanced activity due to improved stability .
    • Contradiction Analysis : If bioactivity declines despite structural similarity, evaluate solubility (via logP measurements) or metabolic stability (e.g., cytochrome P450 assays) .

Q. What strategies mitigate side reactions (e.g., dimerization) during quinazolinone synthesis?

  • Preventive Measures :

  • Microwave-Assisted Synthesis : Reduces reaction time (1 hour vs. 3 hours), minimizing side products .
  • Protecting Groups : Use acetyl or benzyl groups to block reactive amines during cyclization .
    • Troubleshooting : Isolate intermediates via flash chromatography (e.g., 20–30% ethyl acetate in hexane) and characterize by HRMS to identify dimeric byproducts .

Q. How can researchers reconcile contradictory data between in vitro and in vivo pharmacological studies for quinazolin-4-one derivatives?

  • Methodological Adjustments :

  • Dosage Optimization : Adjust in vivo doses based on pharmacokinetic parameters (e.g., bioavailability from LC-MS plasma analysis) .
  • Model Selection : Use disease-specific models (e.g., neuropathic pain models for analgesics) to improve translational relevance .
    • Statistical Analysis : Apply multivariate analysis to account for variables like metabolism or protein binding .

Analytical and Safety Considerations

Q. What are the best practices for handling brominated quinazolinones in the laboratory?

  • Safety Protocols :

  • Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity .
  • Store compounds in airtight, light-resistant containers to prevent degradation .
    • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Critical Details :

  • Report exact molar ratios (e.g., 1:1.2 substrate/hydrazine), solvent volumes, and heating methods (oil bath vs. microwave) .
  • Include TLC mobile phases (e.g., ethyl acetate/hexane 1:1) and Rf values for product tracking .
    • Negative Results : Disclose failed conditions (e.g., room-temperature reactions yielding <10%) to guide optimization .

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